3-methyl-N-phenyl-5-isoxazoleacetamide
Description
3-Methyl-N-phenyl-5-isoxazoleacetamide is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and an acetamide moiety at position 5, where the acetamide’s nitrogen is bonded to a phenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)-N-phenylacetamide |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(16-14-9)8-12(15)13-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |
InChI Key |
CQHPYNHWEYOVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs, physical properties, and biological activity where available.
Structural Analogues and Substituent Effects
Key structural variations among analogs include substitutions on the isoxazole ring, acetamide side chain, or phenyl group. These modifications significantly influence physicochemical and biological behavior:
Physicochemical Properties
- Melting Points : The xanthen-1-one derivatives (e.g., 11j, 11m) exhibit higher melting points (241–242°C) due to extended conjugation and halogen bonding, whereas simpler acetamide analogs (e.g., fluorinated/hydroxylated derivatives) likely have lower melting points .
- Solubility : Hydroxy-substituted analogs show better aqueous solubility than fluorinated or chlorinated derivatives due to hydrogen bonding .
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